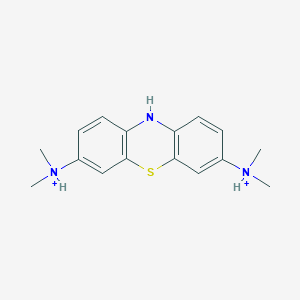

Leucomethylthioninium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

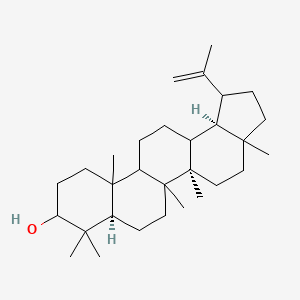

Le leucométhylthioninium peut être synthétisé par diverses méthodes. Une approche courante implique la réduction du chlorure de méthylthioninium (bleu de méthylène) en sa forme leuco. Cette réduction peut être réalisée en utilisant des agents réducteurs tels que le dithionite de sodium dans des conditions contrôlées . Les méthodes de production industrielle impliquent souvent la stabilisation de la forme réduite en utilisant l'hydrométhanesulfonate pour former le leucométhylthioninium bis(hydrométhanesulfonate) .

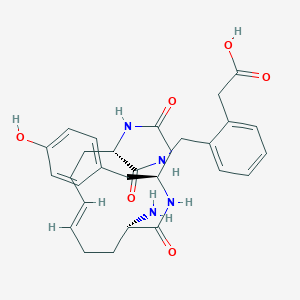

Analyse Des Réactions Chimiques

Le leucométhylthioninium subit plusieurs types de réactions chimiques, notamment l'oxydation et la réduction. Le composé existe en équilibre entre ses formes réduite (leucométhylthioninium) et oxydée (méthylthioninium) . Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme l'oxygène et les agents réducteurs comme le dithionite de sodium . Les principaux produits formés à partir de ces réactions sont les formes oxydée et réduite du composé .

Applications de la recherche scientifique

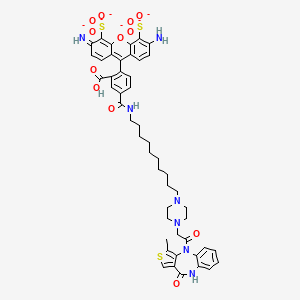

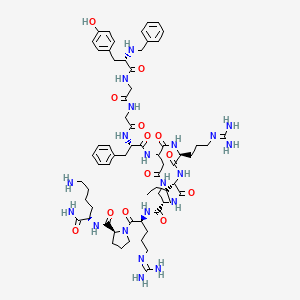

Le leucométhylthioninium a un large éventail d'applications de recherche scientifique. En chimie, il est utilisé comme indicateur redox en raison de ses propriétés d'oxydoréduction réversibles . En biologie et en médecine, il est principalement étudié pour ses effets thérapeutiques potentiels dans les maladies neurodégénératives telles que la maladie d'Alzheimer et la démence frontotemporale . Le composé agit comme un inhibiteur de l'agrégation de la tau, empêchant la formation d'agrégats de protéine tau qui sont caractéristiques de ces maladies . De plus, le leucométhylthioninium a été étudié pour ses effets neuroprotecteurs et sa capacité à améliorer les fonctions cognitives .

Mécanisme d'action

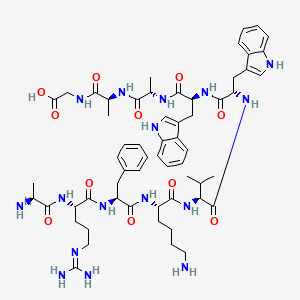

Le mécanisme d'action du leucométhylthioninium implique sa capacité à inhiber l'agrégation de la protéine tau. Le composé se lie aux monomères de tau et empêche leur agrégation en enchevêtrements neurofibrillaires . Cette inhibition est obtenue par l'oxydation des résidus cystéine des protéines tau, conduisant à la formation de liaisons disulfures . Les cibles moléculaires et les voies impliquées comprennent la protéine tau et sa voie d'agrégation .

Applications De Recherche Scientifique

Leucomethylthioninium has a wide range of scientific research applications. In chemistry, it is used as a redox indicator due to its reversible oxidation-reduction properties . In biology and medicine, it is primarily studied for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease and frontotemporal dementia . The compound acts as a tau aggregation inhibitor, preventing the formation of tau protein aggregates that are characteristic of these diseases . Additionally, this compound has been investigated for its neuroprotective effects and its ability to enhance cognitive function .

Mécanisme D'action

The mechanism of action of leucomethylthioninium involves its ability to inhibit tau protein aggregation. The compound binds to tau monomers and prevents their aggregation into neurofibrillary tangles . This inhibition is achieved through the oxidation of cysteine residues in tau proteins, leading to the formation of disulfide bonds . The molecular targets and pathways involved include the tau protein and its aggregation pathway .

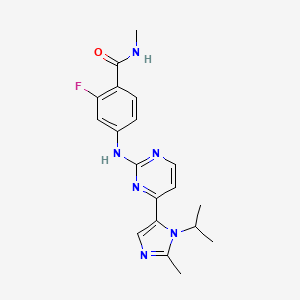

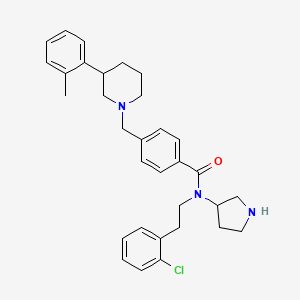

Comparaison Avec Des Composés Similaires

Le leucométhylthioninium est souvent comparé à d'autres inhibiteurs de l'agrégation de la tau, tels que le chlorure de méthylthioninium (bleu de méthylène) et ses dérivés . Bien que les deux composés partagent des mécanismes d'action similaires, le leucométhylthioninium a des propriétés pharmacocinétiques améliorées, y compris une meilleure absorption et une meilleure biodisponibilité . D'autres composés similaires comprennent l'hydrométhylthionine mésylate et d'autres dérivés du chlorure de méthylthioninium . Le caractère unique du leucométhylthioninium réside dans sa forme réduite stabilisée, ce qui améliore son potentiel thérapeutique .

Propriétés

Formule moléculaire |

C16H21N3S+2 |

|---|---|

Poids moléculaire |

287.4 g/mol |

Nom IUPAC |

[7-(dimethylazaniumyl)-10H-phenothiazin-3-yl]-dimethylazanium |

InChI |

InChI=1S/C16H19N3S/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13/h5-10,17H,1-4H3/p+2 |

Clé InChI |

QTWZICCBKBYHDM-UHFFFAOYSA-P |

SMILES canonique |

C[NH+](C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)[NH+](C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R)-6-{2-[2-ethyl-4-(4-fluorophenyl)-6-phenylpyridin-3-yl]ethyl}-4-hydroxyoxan-2-one](/img/structure/B10770690.png)

![(5Z)-5-[[4-hydroxy-3-(trifluoromethyl)phenyl]methylidene]-3-[4,4,4-trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butyl]-1,3-thiazolidine-2,4-dione](/img/structure/B10770731.png)

![[(2S,4R,8S,9R,12R)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate](/img/structure/B10770776.png)

![(1S)-1-[3-(3H-imidazol-4-yl)propylsulfanyl]-N-[2-(4-iodophenyl)ethyl]methanediamine](/img/structure/B10770780.png)

![[1-[3-Methyl-2-(pyridine-4-carbonylamino)butanoyl]pyrrolidin-2-yl]boronic acid](/img/structure/B10770788.png)

![(7Z)-7-hydroxyimino-N-pyridin-2-yl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide](/img/structure/B10770796.png)

![N-[6-oxo-6-[3-[(4-phenoxyphenyl)sulfonylamino]-4-sulfanylpyrrolidin-1-yl]hexyl]acetamide](/img/structure/B10770802.png)